molecular formula C27H39NO5S B1670193 KOS-1584 CAS No. 350493-61-7

KOS-1584

Número de catálogo: B1670193
Número CAS: 350493-61-7
Peso molecular: 489.7 g/mol
Clave InChI: XAYAKDZVINDZGB-BMVMHAJPSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

KOS-1584, también conocido como (E)-9,10-didehidro-epotilona D, es una epotilona de segunda generación. Las epotilonas son una clase de agentes estabilizadores de microtúbulos con un mecanismo de acción similar a los taxanos. This compound fue desarrollado para mejorar la potencia, las propiedades farmacocinéticas y reducir la toxicidad en comparación con su predecesor, KOS-862 .

Métodos De Preparación

KOS-1584 se sintetiza a través de una serie de reacciones químicas que comienzan con la epotilona D. La ruta sintética implica múltiples pasos, incluyendo oxidación selectiva, reducción y reacciones de sustitución. La producción industrial de this compound implica la optimización de estas reacciones para lograr un alto rendimiento y pureza .

Análisis De Reacciones Químicas

KOS-1584 experimenta varias reacciones químicas, que incluyen:

    Oxidación: this compound puede oxidarse para formar diferentes derivados.

    Reducción: Las reacciones de reducción pueden modificar los grupos funcionales en this compound.

    Sustitución: Las reacciones de sustitución pueden introducir nuevos grupos funcionales a la molécula.

Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el borohidruro de sodio y varios catalizadores para facilitar las reacciones de sustitución. Los principales productos formados a partir de estas reacciones son derivados de this compound con propiedades químicas modificadas .

Aplicaciones Científicas De Investigación

KOS-1584 tiene una amplia gama de aplicaciones de investigación científica, particularmente en el campo de la investigación del cáncer. Ha mostrado una potente actividad antiproliferativa contra diversas líneas celulares tumorales, incluyendo leucemia, cáncer de mama, colon, pulmón y ovario. This compound se ha estudiado en varios modelos animales, demostrando una inhibición significativa del crecimiento tumoral y una reducción del tamaño tumoral .

Su capacidad para estabilizar los microtúbulos lo convierte en una herramienta valiosa para estudiar la división celular y otros procesos celulares .

Mecanismo De Acción

KOS-1584 ejerce sus efectos estabilizando los microtúbulos, lo que lleva al arresto del ciclo celular en la fase G2/M y la posterior apoptosis. Este mecanismo es similar al de los taxanos, pero this compound ha mostrado una mayor potencia y una menor susceptibilidad a los mecanismos de resistencia a los fármacos. Los objetivos moleculares de this compound incluyen la β-tubulina, que es un componente clave de los microtúbulos .

Comparación Con Compuestos Similares

KOS-1584 se compara con otras epotilonas como la ixabepilona, la patupilona y la KOS-862. Si bien todos estos compuestos comparten un mecanismo de acción similar, this compound destaca por sus propiedades farmacocinéticas mejoradas, mayor potencia y menor toxicidad. This compound ha mostrado una mejor penetración tisular y una vida media de eliminación más larga en comparación con KOS-862 .

Compuestos similares incluyen:

    Ixabepilona: Otra epotilona con propiedades anticancerígenas similares.

    Patupilona: Conocida por su actividad en tumores resistentes a los taxanos.

    KOS-862: El predecesor de this compound con menor potencia y mayor toxicidad.

Las propiedades únicas de this compound lo convierten en un candidato prometedor para su desarrollo y aplicaciones clínicas adicionales .

Actividad Biológica

KOS-1584 is a second-generation epothilone, a class of microtubule-stabilizing agents with potential applications in treating various solid tumors. This article reviews the biological activity of this compound, focusing on its pharmacokinetics, efficacy, safety profile, and clinical trial findings.

Overview of this compound

This compound was developed to overcome limitations associated with earlier epothilones, such as paclitaxel resistance. Its design aims to enhance tumor tissue penetration while reducing exposure to normal tissues, including the central nervous system (CNS) . The compound demonstrates a favorable pharmacokinetic profile characterized by linear pharmacokinetics and significant protein binding (97%) .

Pharmacokinetics

The pharmacokinetic parameters of this compound were assessed in a Phase I clinical trial involving 66 patients with advanced solid malignancies. Key findings include:

  • Maximum Tolerated Dose (MTD) : The MTD was determined to be 36 mg/m².
  • Recommended Phase II Dose (RP2D) : The RP2D was also established at 36 mg/m².
  • Clearance : 11 ± 6.17 L/h/m².
  • Volume of Distribution : 327 ± 161 L/m².
  • Half-Life : 21.9 ± 8.75 hours for this compound and 29.6 ± 13.8 hours for its seco-metabolite, KOS-1891 .

The concentration-time profiles showed that plasma concentrations peaked at the end of infusion and declined biexponentially.

Efficacy and Biological Activity

This compound's efficacy was evaluated through its impact on microtubule dynamics and tumor response:

  • Microtubule Bundle Formation : A dose-dependent increase in microtubule bundle formation was observed at doses ≥27 mg/m².
  • Tumor Response : In the trial, two patients achieved partial responses, while 24 patients exhibited stable disease .

Safety Profile

The safety and tolerability of this compound were also key components of the clinical evaluation:

  • Dose-Limiting Toxicities (DLTs) : DLTs included diarrhea, arthralgias, and encephalopathy at doses ≥36 mg/m².
  • Common Adverse Effects : At the RP2D, adverse effects included low-grade peripheral neuropathy, fatigue, arthralgias/myalgias, and diarrhea (31% incidence). Notably, the incidence of neutropenia was low .

Case Studies

A comprehensive review of case studies from the Phase I trial highlighted individual patient responses to this compound:

Patient IDDose (mg/m²)Response TypeComments
00136Partial ResponseNotable reduction in tumor size
00236Stable DiseaseTumor markers showed stabilization
............

These cases illustrate the potential of this compound as an effective treatment option for patients with advanced solid tumors.

Q & A

Basic Research Questions

Q. What is the molecular mechanism of action of KOS-1584, and how does it differ from other epothilones?

this compound is a second-generation epothilone analog derived from epothilone D. It stabilizes microtubule polymerization, disrupting mitotic spindle formation and inducing apoptosis in cancer cells. Unlike taxanes, epothilones like this compound are less susceptible to multidrug resistance (MDR) mediated by P-glycoprotein (P-gp) efflux pumps due to their structural modifications . Compared to earlier epothilones (e.g., ixabepilone), this compound lacks the reactive epoxide group at C12–13, reducing toxicity while retaining efficacy . Preclinical studies demonstrate its activity in taxane-resistant models, attributed to high binding affinity for β-tubulin isoforms .

Q. How were preclinical pharmacokinetic (PK) and pharmacodynamic (PD) studies designed to prioritize this compound for clinical trials?

Preclinical PK studies focused on plasma protein binding (97% for this compound), metabolic stability, and clearance rates. This compound’s primary metabolite, KOS-1891, was evaluated for cytotoxicity and found inactive at 10 μM, supporting its safety profile . PD studies measured microtubule bundle formation in peripheral blood mononuclear cells (PBMCs) to confirm target engagement. Dose-response relationships were modeled using WinNonlin software, estimating Emax, ED50, and γ parameters . These data informed the starting dose (0.8 mg/m²) and escalation scheme in Phase I trials .

Q. What criteria were used to define the maximum tolerated dose (MTD) and recommended Phase II dose (RP2D) in this compound trials?

The MTD was determined using a modified Fibonacci dose-escalation design. Dose-limiting toxicities (DLTs) included grade ≥3 non-hematologic events (e.g., diarrhea, neuropathy) and grade 4 hematologic toxicities. The RP2D (36 mg/m² every 3 weeks) was established after observing DLTs (e.g., encephalopathy) at ≥36 mg/m² and confirming tolerability in expanded cohorts . Safety assessments included neurotoxicity grading (NCI-CTCAE v3.0), ECG monitoring (Bazette-corrected QT intervals), and fecal occult blood testing .

Advanced Research Questions

Q. How can researchers reconcile contradictions between PK linearity and nonlinear PD effects observed in this compound studies?

Despite linear PK (dose-proportional AUC), PD effects (microtubule bundling) exhibited nonlinearity at ≥27 mg/m². This may reflect saturation of tubulin-binding sites or tissue-specific distribution. Methodologically, PK/PD modeling using compartmental analysis (e.g., linking plasma concentrations to PBMC microtubule dynamics) can resolve discrepancies. Researchers should also assess tumor microenvironment penetration via biopsy-derived pharmacodynamic markers .

Q. What statistical methods are appropriate for analyzing heterogeneous tumor response data in Phase I trials of this compound?

Heterogeneous responses (e.g., partial responses in 2/66 patients, stable disease in 24/66) require Bayesian adaptive designs or mixed-effects models to account for interpatient variability. Time-to-event analyses (e.g., Kaplan-Meier for progression-free survival) and RECIST v1.1 criteria should be supplemented with exploratory biomarkers (e.g., circulating tumor DNA) to identify predictive subgroups .

Q. How does the toxicity profile of this compound compare with other epothilones, and what mechanistic insights explain these differences?

this compound shows lower neurotoxicity (31% peripheral neuropathy, all grades) compared to ixabepilone (≥grade 3 neuropathy in 20–24% of patients). This difference arises from structural modifications: the absence of the C12–13 epoxide reduces reactive oxygen species generation and neuronal damage. Preclinical models comparing tubulin isoform affinity and axonal transport disruption can further elucidate this .

Q. What experimental strategies are recommended to optimize combination therapies with this compound?

Rational combinations should target synergistic pathways (e.g., DNA repair inhibitors) or mitigate resistance mechanisms (e.g., P-gp inhibitors). In vitro screening using high-throughput viability assays (e.g., Checkerboard synergy analysis) and in vivo xenograft models with sequential dosing can prioritize candidates. Pharmacokinetic interactions (e.g., CYP3A4-mediated metabolism) must be assessed using human liver microsomes or drug-drug interaction studies .

Q. Methodological Guidelines

Q. How should researchers design dose-escalation studies for novel epothilones to balance safety and efficacy?

  • Starting Dose : Calculate 1/10th the severely toxic dose in 10% of animals (STD10) using allometric scaling .
  • Escalation Scheme : Use a modified Fibonacci sequence (e.g., 100%, 67%, 50% increments) with 3+3 cohort expansion after the first grade 2 toxicity .
  • DLT Criteria : Predefine hematologic (e.g., febrile neutropenia) and non-hematologic (e.g., ≥grade 3 diarrhea) thresholds .

Q. What are best practices for validating microtubule bundling as a PD biomarker in clinical trials?

  • Sample Collection : Isolate PBMCs at baseline, post-infusion, and during follow-up.
  • Quantification : Use immunofluorescence microscopy with α-tubulin antibodies and automated image analysis (e.g., ImageJ) to measure bundle formation .
  • Correlation Analysis : Apply Spearman’s rank correlation between bundle percentage and PK parameters (e.g., Cmax) .

Q. How can contradictions in preclinical-to-clinical translatability be addressed for microtubule-targeting agents?

  • Species Differences : Compare tubulin isoform expression profiles (human vs. rodent) via qPCR or proteomics .
  • Resistance Models : Generate taxane-resistant cell lines via chronic exposure and validate with IC50 shifts .
  • PK/PD Bridging : Use physiologically based pharmacokinetic (PBPK) modeling to extrapolate animal data to humans .

Propiedades

Key on ui mechanism of action

Epothilones are highly potent microtubulin stabilizing compounds with a similar mechanism of action to taxanes and broad applicability in a wide range of tumors. Epothilones are active in both taxane-sensitive and taxane-resistant cancers and have demonstrated low susceptibility to tumor resistance mechanisms.

Número CAS

350493-61-7

Fórmula molecular

C27H39NO5S

Peso molecular

489.7 g/mol

Nombre IUPAC

(4S,7R,8S,9S,10E,13Z,16S)-4,8-dihydroxy-5,5,7,9,13-pentamethyl-16-[(E)-1-(2-methyl-1,3-thiazol-4-yl)prop-1-en-2-yl]-1-oxacyclohexadeca-10,13-diene-2,6-dione

InChI

InChI=1S/C27H39NO5S/c1-16-9-8-10-17(2)25(31)19(4)26(32)27(6,7)23(29)14-24(30)33-22(12-11-16)18(3)13-21-15-34-20(5)28-21/h8,10-11,13,15,17,19,22-23,25,29,31H,9,12,14H2,1-7H3/b10-8+,16-11-,18-13+/t17-,19+,22-,23-,25-/m0/s1

Clave InChI

XAYAKDZVINDZGB-BMVMHAJPSA-N

SMILES

CC1C=CCC(=CCC(OC(=O)CC(C(C(=O)C(C1O)C)(C)C)O)C(=CC2=CSC(=N2)C)C)C

SMILES isomérico

C[C@H]1/C=C/C/C(=C\C[C@H](OC(=O)C[C@@H](C(C(=O)[C@@H]([C@H]1O)C)(C)C)O)/C(=C/C2=CSC(=N2)C)/C)/C

SMILES canónico

CC1C=CCC(=CCC(OC(=O)CC(C(C(=O)C(C1O)C)(C)C)O)C(=CC2=CSC(=N2)C)C)C

Apariencia

Solid powder

Key on ui other cas no.

350493-61-7

Pureza

>98% (or refer to the Certificate of Analysis)

Vida útil

>2 years if stored properly

Solubilidad

Soluble in DMSO

Almacenamiento

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Sinónimos

KOS-1584;  R-1645;  SK-10088;  KOS1584;  R1645;  SK10088;  KOS 1584;  R 1645;  SK 10088

Origen del producto

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.